molecular formula C6H2LiN3O2 B6209471 lithium(1+) 6-cyanopyrimidine-4-carboxylate CAS No. 2751614-48-7

lithium(1+) 6-cyanopyrimidine-4-carboxylate

Cat. No. B6209471
CAS RN: 2751614-48-7
M. Wt: 155
InChI Key:
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Description

Lithium (1+) 6-cyanopyrimidine-4-carboxylate, also known as LiCPC, is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and organic solvents. LiCPC is used in a variety of applications, including as a ligand for the synthesis of metal complexes, as a catalyst for organic reactions, and as an electrolyte in batteries. In addition, LiCPC has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Lithium(1+) 6-cyanopyrimidine-4-carboxylate has been studied for its potential applications in various areas of scientific research. In particular, it has been used in the synthesis of metal complexes, as a catalyst for organic reactions, and as an electrolyte in batteries. It has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of lithium(1+) 6-cyanopyrimidine-4-carboxylate is not completely understood. However, it has been suggested that lithium(1+) 6-cyanopyrimidine-4-carboxylate acts as a proton acceptor, which facilitates the transfer of protons from one molecule to another. This process is believed to be involved in the catalytic activity of lithium(1+) 6-cyanopyrimidine-4-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 6-cyanopyrimidine-4-carboxylate have not been extensively studied. However, it has been suggested that lithium(1+) 6-cyanopyrimidine-4-carboxylate may act as an antioxidant, which could potentially be beneficial in a variety of physiological processes. Additionally, lithium(1+) 6-cyanopyrimidine-4-carboxylate has been shown to inhibit the growth of certain bacteria, suggesting it may have potential antimicrobial properties.

Advantages and Limitations for Lab Experiments

Lithium(1+) 6-cyanopyrimidine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in water and organic solvents makes it ideal for a variety of applications. Additionally, lithium(1+) 6-cyanopyrimidine-4-carboxylate is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, lithium(1+) 6-cyanopyrimidine-4-carboxylate is toxic and can cause skin and eye irritation, so special care must be taken when handling it.

Future Directions

There are several potential future directions for the study of lithium(1+) 6-cyanopyrimidine-4-carboxylate. These include further research into its mechanism of action, its potential applications in biochemistry and physiology, and its potential uses as a catalyst for organic reactions. Additionally, further research into its potential antimicrobial properties may be beneficial. Finally, further research into its potential uses as an electrolyte in batteries could lead to improved battery performance.

Synthesis Methods

Lithium(1+) 6-cyanopyrimidine-4-carboxylate can be synthesized by a two-step process involving the reaction of lithium cyanide and 2-cyanopyrimidine-4-carboxylic acid. In the first step, lithium cyanide is reacted with 2-cyanopyrimidine-4-carboxylic acid in aqueous solution to form an intermediate compound, 2-cyanopyrimidine-4-carboxylic acid lithium salt. In the second step, the intermediate compound is heated to a temperature of 120-140°C to produce lithium(1+) 6-cyanopyrimidine-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 6-cyanopyrimidine-4-carboxylate involves the reaction of 6-cyanopyrimidine-4-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "6-cyanopyrimidine-4-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 6-cyanopyrimidine-4-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash it with water.", "Dry the product under vacuum to obtain lithium(1+) 6-cyanopyrimidine-4-carboxylate." ] }

CAS RN

2751614-48-7

Product Name

lithium(1+) 6-cyanopyrimidine-4-carboxylate

Molecular Formula

C6H2LiN3O2

Molecular Weight

155

Purity

95

Origin of Product

United States

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